4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate
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Overview
Description
4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromenone core with a phenylprop-2-enoate moiety, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate typically involves the condensation of 4-methyl-2-oxo-2H-chromen-7-ol with cinnamic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chromenone core or the phenylprop-2-enoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted chromenones and phenylprop-2-enoates.
Scientific Research Applications
4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anticancer Activity: The compound can induce apoptosis and inhibit cell proliferation in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside
- 4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-(2-thienyl)acrylate
- (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid
- [(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile
Uniqueness
4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate stands out due to its unique combination of a chromenone core and a phenylprop-2-enoate moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H14O4 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H14O4/c1-13-11-19(21)23-17-12-15(8-9-16(13)17)22-18(20)10-7-14-5-3-2-4-6-14/h2-12H,1H3/b10-7+ |
InChI Key |
PZKUGQUBGDJUPT-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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